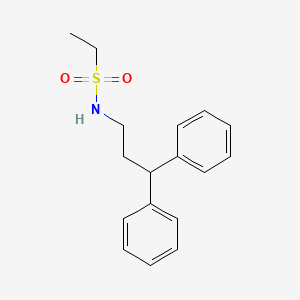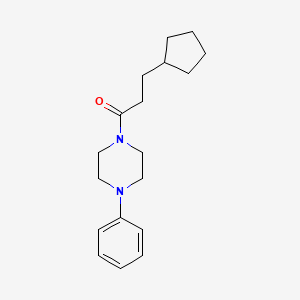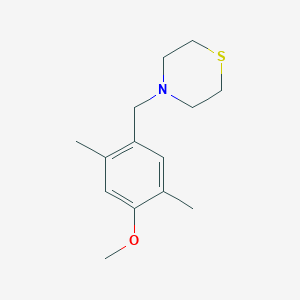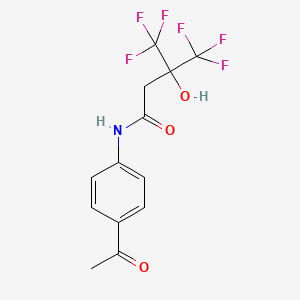![molecular formula C13H8F3NO3 B5834034 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan is an organic compound that features a furan ring substituted with a nitroethenyl group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan typically involves the following steps:
Formation of the Nitroethenyl Intermediate: This step involves the nitration of an appropriate precursor to introduce the nitro group. Common reagents include nitric acid and sulfuric acid under controlled temperature conditions.
Coupling Reaction: The nitroethenyl intermediate is then coupled with a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the trifluoromethylphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-2-nitroethenyl]-5-phenylfuran: Lacks the trifluoromethyl group, which affects its electronic properties.
2-[(E)-2-nitroethenyl]-5-[2-(methyl)phenyl]furan: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan imparts unique electronic properties, making it more suitable for specific applications in pharmaceuticals and materials science compared to its analogs .
Propiedades
IUPAC Name |
2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(20-12)7-8-17(18)19/h1-8H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBKATYPMTXLIJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5833986.png)
![4-[5-(2-FLUOROPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B5833995.png)
![N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5834001.png)

![2-(3-methylphenoxy)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5834014.png)
![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)



![2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B5834052.png)
